molecular formula C22H28N6O3 B2777958 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 941923-73-5

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B2777958
CAS No.: 941923-73-5
M. Wt: 424.505
InChI Key: IDQJCDMYJZGTOA-UHFFFAOYSA-N
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Description

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the benzodioxole ring and the subsequent attachment of the piperazine and pyrimidine moieties. Common reagents used in these reactions include palladium catalysts, such as PdCl2, and bases like cesium carbonate (Cs2CO3). The reactions are often carried out in solvents like 1,4-dioxane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride (NaBH4) in solvents like ethanol or methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to the presence of both piperazine and pyrimidine moieties, which contribute to its distinct chemical and biological properties. This combination of structural features enhances its potential as a multifunctional compound in various research fields.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-16-13-20(26-7-5-25(2)6-8-26)24-22(23-16)28-11-9-27(10-12-28)21(29)17-3-4-18-19(14-17)31-15-30-18/h3-4,13-14H,5-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQJCDMYJZGTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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